molecular formula C17H19FN2O3S B296331 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide

2-[3-fluoro(methylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide

Cat. No. B296331
M. Wt: 350.4 g/mol
InChI Key: LDJJYNNILNDMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-fluoro(methylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide, also known as FMMA, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide is not fully understood. However, it is believed to act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are mediators of inflammation and pain. 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide may also act by modulating the activity of the immune system.
Biochemical and Physiological Effects:
2-[3-fluoro(methylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide has been found to exhibit anti-inflammatory, analgesic, and antipyretic effects in animal models. It has also been shown to inhibit the growth of cancer cells and to modulate the activity of the immune system. However, further studies are needed to fully understand the biochemical and physiological effects of 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide.

Advantages and Limitations for Lab Experiments

One advantage of 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide is its potential as a lead compound for the development of new anti-inflammatory and analgesic drugs. It may also have potential as a cancer chemopreventive agent and as a modulator of the immune system. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

For the study of 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide include further investigation of its mechanism of action, potential side effects, and clinical applications. It may also be of interest to explore its potential as a lead compound for the development of new drugs for the treatment of inflammation, pain, and cancer. Additionally, studies on the pharmacokinetics and pharmacodynamics of 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide may provide valuable information for its clinical use.
In conclusion, 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide is a chemical compound that has potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. Its anti-inflammatory, analgesic, and antipyretic properties, as well as its potential as a cancer chemopreventive agent and as a modulator of the immune system, make it an interesting compound for further study. However, further research is needed to fully understand its mechanism of action, potential side effects, and clinical applications.

Synthesis Methods

The synthesis of 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide involves a series of chemical reactions. It starts with the reaction of 3-fluoroaniline with methylsulfonyl chloride to form 3-fluoro(methylsulfonyl)aniline. This intermediate is then reacted with 2-methylbenzylamine to form 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide. The final product is obtained after purification and characterization.

Scientific Research Applications

2-[3-fluoro(methylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. 2-[3-fluoro(methylsulfonyl)anilino]-N-(2-methylbenzyl)acetamide has also been investigated for its potential as a cancer chemopreventive agent and as a modulator of the immune system.

properties

Molecular Formula

C17H19FN2O3S

Molecular Weight

350.4 g/mol

IUPAC Name

2-(3-fluoro-N-methylsulfonylanilino)-N-[(2-methylphenyl)methyl]acetamide

InChI

InChI=1S/C17H19FN2O3S/c1-13-6-3-4-7-14(13)11-19-17(21)12-20(24(2,22)23)16-9-5-8-15(18)10-16/h3-10H,11-12H2,1-2H3,(H,19,21)

InChI Key

LDJJYNNILNDMGR-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C

Canonical SMILES

CC1=CC=CC=C1CNC(=O)CN(C2=CC(=CC=C2)F)S(=O)(=O)C

Origin of Product

United States

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